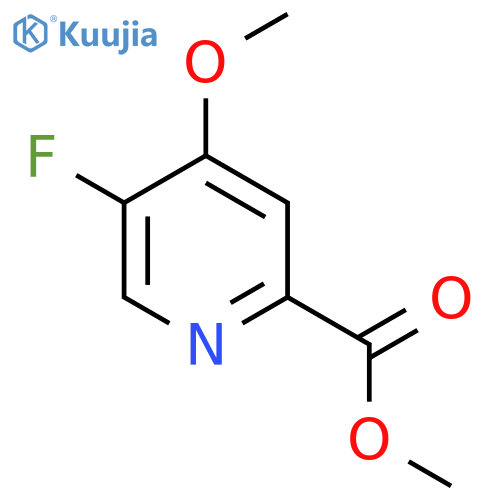

Cas no 1256822-42-0 (Methyl 5-fluoro-4-methoxypicolinate)

1256822-42-0 structure

商品名:Methyl 5-fluoro-4-methoxypicolinate

Methyl 5-fluoro-4-methoxypicolinate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-fluoro-4-methoxypicolinate

- 1256822-42-0

- G14771

- methyl 5-fluoro-4-methoxypyridine-2-carboxylate

-

- インチ: 1S/C8H8FNO3/c1-12-7-3-6(8(11)13-2)10-4-5(7)9/h3-4H,1-2H3

- InChIKey: CXCLVMMEDWTIHW-UHFFFAOYSA-N

- ほほえんだ: FC1=CN=C(C(=O)OC)C=C1OC

計算された属性

- せいみつぶんしりょう: 185.04882128g/mol

- どういたいしつりょう: 185.04882128g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 48.4

Methyl 5-fluoro-4-methoxypicolinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029005288-250mg |

Methyl 5-fluoro-4-methoxypicolinate |

1256822-42-0 | 95% | 250mg |

$999.60 | 2023-09-03 | |

| 1PlusChem | 1P027RN2-1g |

Methyl 5-fluoro-4-methoxypicolinate |

1256822-42-0 | 95% | 1g |

$1020.00 | 2024-07-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1843185-100mg |

Methyl 5-Fluoro-4-methoxypicolinate |

1256822-42-0 | 95% | 100mg |

¥1428.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1843185-1g |

Methyl 5-Fluoro-4-methoxypicolinate |

1256822-42-0 | 95% | 1g |

¥9146.00 | 2024-08-09 | |

| Ambeed | A496915-1g |

Methyl 5-fluoro-4-methoxypicolinate |

1256822-42-0 | 95% | 1g |

$990.0 | 2024-04-25 | |

| Ambeed | A496915-250mg |

Methyl 5-fluoro-4-methoxypicolinate |

1256822-42-0 | 95% | 250mg |

$367.0 | 2024-04-25 | |

| Ambeed | A496915-100mg |

Methyl 5-fluoro-4-methoxypicolinate |

1256822-42-0 | 95% | 100mg |

$217.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1843185-250mg |

Methyl 5-Fluoro-4-methoxypicolinate |

1256822-42-0 | 95% | 250mg |

¥3334.00 | 2024-08-09 | |

| 1PlusChem | 1P027RN2-250mg |

Methyl 5-fluoro-4-methoxypicolinate |

1256822-42-0 | 95% | 250mg |

$324.00 | 2024-07-09 | |

| Alichem | A029005288-500mg |

Methyl 5-fluoro-4-methoxypicolinate |

1256822-42-0 | 95% | 500mg |

$1836.65 | 2023-09-03 |

Methyl 5-fluoro-4-methoxypicolinate 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

1256822-42-0 (Methyl 5-fluoro-4-methoxypicolinate) 関連製品

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1256822-42-0)Methyl 5-fluoro-4-methoxypicolinate

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):195.0/330.0/891.0